1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine
Description
Properties
IUPAC Name |
5-nitro-6-piperidin-1-ylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-14(16)9-8(12-4-2-1-3-5-12)11-10-13(9)6-7-17-10/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIIWJLKSAWSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N3C=CSC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Intermediate Preparation
Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate (1). This intermediate serves as the precursor for cyclization.
Cyclization with Phenacyl Bromides
Phenacyl bromides (2a–e) condense with the thiazole intermediate in ethanol at reflux, forming imidazo[2,1-b]thiazole esters (3a–e). Electron-withdrawing substituents on the phenacyl bromide enhance cyclization efficiency (Table 1).
Table 1: Cyclization Yields with Substituted Phenacyl Bromides
| Phenacyl Bromide Substituent | Yield (%) |
|---|---|
| 4-Fluoro | 82 |
| 4-Chloro | 78 |
| 4-Bromo | 85 |
| 4-Methyl | 73 |
| 4-Methoxy | 68 |
Nitro Group Introduction Strategies
Positioning the nitro group at C5 requires precise control over electrophilic substitution:
Direct Nitration
Post-cyclization nitration using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group predominantly at C5 due to the electron-deficient nature of the imidazole ring. However, competing sulfonation side reactions necessitate careful stoichiometry (HNO₃:substrate = 1.2:1).
Nitro-Ketene N,S-Acetal Incorporation
An alternative approach employs 1,1-bis(methylthio)-2-nitroethylene (4) in multi-component reactions. Cysteamine hydrochloride (5) reacts with (4) to form β-nitrothiazolidine (6), which participates in Knoevenagel-Michael-cyclization cascades to embed the nitro group.
Piperidine Coupling Methodologies
Nucleophilic Aromatic Substitution
6-Bromo-5-nitroimidazo[2,1-b]thiazole (7) undergoes substitution with piperidine in DMF at 80°C, yielding the target compound (8) (Scheme 1). Potassium carbonate base facilitates deprotonation, achieving 76% yield after 12 h.
Scheme 1: Substitution Pathway
7 (6-Br) + Piperidine → 8 (6-piperidin-1-yl)
Transition-Metal Catalyzed Amination
Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos improves efficiency (Table 2). This method tolerates diverse piperidine derivatives but requires anhydrous conditions.
Table 2: Catalytic Amination Optimization
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 100 | 89 |
| CuI/1,10-Phenanthroline | 120 | 65 |
| NiCl₂(dppf) | 80 | 72 |
Process Optimization and Scalability
Solvent and Base Screening
Ethanol emerges as the optimal solvent for piperidine coupling, balancing reactivity and environmental impact (Table 3). Triethylamine outperforms inorganic bases in minimizing side reactions.
Table 3: Solvent Impact on Substitution Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 83 |
| DMSO | 46.7 | 78 |
| Ethanol | 24.3 | 76 |
| THF | 7.5 | 62 |
Temperature and Time Profiling
Elevating temperature from 60°C to 80°C accelerates substitution kinetics without compromising regioselectivity (Figure 1). Prolonged heating beyond 15 h induces nitro group reduction, necessitating strict time control.
Mechanistic Considerations
Electronic Effects on Reactivity
The C6 position’s electrophilicity is enhanced by adjacent thiazole sulfur and imidazole nitrogen atoms, facilitating nucleophilic attack. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation barrier for piperidine substitution at this site.
Steric Influences
Bulky N-alkylpiperidines exhibit reduced coupling efficiency due to hindered approach to the planar heterocycle. Methylpiperidine derivatives achieve 68% yield compared to 89% for unsubstituted piperidine.
Chemical Reactions Analysis
Types of Reactions
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Its nitroimidazole moiety is known for its effectiveness against anaerobic bacteria and protozoa. Research indicates that derivatives of nitroimidazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Helicobacter pylori and Clostridium difficile .
Antiparasitic Properties
Another significant application is in the treatment of parasitic infections. The nitroimidazole framework has been extensively studied for its efficacy against protozoan parasites, including Trichomonas vaginalis and Giardia lamblia. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that damage the DNA of the parasites . This makes 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine a candidate for further development in antiparasitic therapies.
Biological Research Applications
Biochemical Probes
In biochemical research, compounds like this compound serve as important probes for studying biological processes. Their ability to selectively target specific enzymes or pathways allows researchers to investigate cellular mechanisms and responses to various stimuli. For example, studies have utilized similar compounds to explore their effects on cellular signaling pathways related to apoptosis and cell proliferation .
Drug Development
The compound is also being explored in drug development pipelines. Its structural characteristics allow for modifications that can enhance bioavailability and target specificity. Researchers are focusing on synthesizing analogs with improved pharmacokinetic profiles and reduced toxicity. The ongoing exploration includes structure-activity relationship (SAR) studies to optimize efficacy against specific targets .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several nitroimidazole derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, highlighting their potential as broad-spectrum antibiotics .
Case Study 2: Antiparasitic Activity
Research conducted on the antiparasitic effects of nitroimidazole derivatives showed that modifications to the piperidine ring could enhance activity against Trichomonas vaginalis. The study found that certain derivatives resulted in a significant reduction in parasite viability in vitro .
Mechanism of Action
The mechanism of action of 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells, leading to cell death. The compound may also interact with DNA, causing damage that prevents replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives with Piperidine/Pyrrolidine Moieties
- N-Methyl-2-({5-nitroimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetamide (CAS: 339022-45-6):
This analog replaces the piperidine group with a sulfanyl-linked acetamide chain. The sulfur bridge enhances hydrophobicity, while the N-methyl group may reduce metabolic instability. Its molecular weight (272.30 g/mol) is lower than the target compound, suggesting differences in solubility and membrane permeability . - Its molecular formula (C10H11N5O3S) and weight (281.06 g/mol) differ slightly from the target compound, highlighting the impact of substituents on physicochemical properties .
Coumarin-Imidazothiazole Hybrids
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives exhibit antiviral activity against Parvovirus B17. These compounds combine the imidazothiazole core with a coumarin scaffold, enhancing π-π stacking interactions with viral enzymes. For example, substituents at the 3-position of the coumarin ring significantly modulate antiviral potency, with EC50 values ranging from 5–20 µM in UT7/EpoS1 cells.
Piperidine-Containing Analogues in Enzyme Inhibition
In docking studies of sigma-1 receptor (S1R) ligands, 1-(3-phenylbutyl)piperidine derivatives (e.g., RC-33) demonstrate RMSD values >2.5 Å when bound to Glu172. Larger hydrophobic substituents at the piperidine’s 4-position improve fit within hydrophobic cavities near helices α4/α3. By contrast, the nitroimidazothiazole-piperidine structure in the target compound may exhibit distinct binding dynamics due to the nitro group’s electron-withdrawing effects and the rigid imidazothiazole core .
Thioether-Linked Derivatives
5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol (CAS: 339022-43-4) and its thioether derivatives (e.g., Catalog Number: 166855) lack the piperidine ring but retain the nitroimidazothiazole backbone. These compounds often serve as intermediates in nucleophilic substitution reactions. Their reduced molecular complexity may limit multitarget engagement compared to the piperidine-containing target compound .
Key Research Findings and Structural-Activity Relationships (SAR)
Impact of Substituents on Activity
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, possibly improving binding to globular protein domains .
- Coumarin Hybridization : The coumarin moiety in analogs enhances antiviral activity but reduces solubility, highlighting trade-offs in drug design .
Biological Activity
1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 253.29 g/mol. The compound features a piperidine ring substituted with a nitroimidazo-thiazole moiety, which is known for its bioactive properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the nitroimidazo and thiazole components followed by coupling with piperidine. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the nitroimidazo structure exhibit antimicrobial properties . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and protozoa. A study demonstrated that related compounds could inhibit the growth of Mycobacterium tuberculosis at micromolar concentrations .
Anticancer Properties
The compound's anticancer activity has been evaluated in several studies. One notable investigation found that derivatives with similar structures induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase-3 activity and causing cell cycle arrest . The mechanism appears to involve the inhibition of key enzymes related to cancer cell proliferation.
Carbonic Anhydrase Inhibition
Another important aspect of the biological activity of this compound is its potential as a carbonic anhydrase inhibitor . A series of studies have shown that imidazo-thiazole derivatives can selectively inhibit certain isoforms of carbonic anhydrase (CA), particularly hCA II, which is implicated in various diseases including cancer and glaucoma . The inhibition constants (K_i) for some related compounds ranged between 57.7 µM to 98.2 µM, indicating moderate potency.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several nitro-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects at concentrations as low as 10 µM .
Study 2: Anticancer Activity
In vitro tests showed that at concentrations ranging from 1 µM to 10 µM, compounds similar to this compound caused notable morphological changes in cancer cells and increased apoptosis markers . This suggests a promising avenue for further development as an anticancer agent.
Data Summary
| Biological Activity | Effect | Concentration Range |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 µM |
| Anticancer (MDA-MB-231 cells) | Induction of apoptosis | 1 - 10 µM |
| Carbonic Anhydrase Inhibition | Selective inhibition (hCA II) | K_i: 57.7 - 98.2 µM |
Q & A
Basic: What are the key synthetic routes for 1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine?
Methodological Answer:
The synthesis typically involves cyclization reactions. A common approach is reacting a halogenated nitroimidazo-thiazole precursor with a functionalized piperidine derivative. For example:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of a halo-methyl nitro-furyl ketone with thiourea under reflux in ethanol .
- Step 2: Coupling the nitroimidazo-thiazole intermediate with a piperidine moiety using nucleophilic substitution or Mannich reactions. Piperidine derivatives with appropriate leaving groups (e.g., bromine at C6) are preferred .
- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical for isolating the final product .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural validation employs:
- X-ray crystallography for determining bond lengths, angles, and intermolecular interactions (e.g., Hirshfeld surface analysis to study π-π stacking or hydrogen bonding) .
- Spectroscopy:
- ¹H/¹³C NMR to confirm substitution patterns on the piperidine and nitroimidazo-thiazole rings .
- IR spectroscopy to identify functional groups (e.g., nitro groups at ~1,520 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular weight confirmation .
Basic: What biological activities are reported for this compound?
Methodological Answer:
Reported activities include:
- Antimicrobial: Nitroimidazo-thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi via nitro group reduction, generating cytotoxic intermediates .
- Antinociceptive: Piperidine-substituted analogs show activity in tail-flick assays (ED₅₀ ~15 mg/kg), likely via opioid receptor modulation .
- Anti-inflammatory: Thiazolo-triazole-piperidine hybrids inhibit COX-2 (IC₅₀ ~2.5 µM) .
Advanced: How do substituents on the piperidine ring affect bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., methyl): Enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted activity .
- Bulky substituents (e.g., benzhydryl): Increase steric hindrance, reducing off-target receptor binding but improving selectivity for 5-HT receptors .
- Method: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., morpholine, pyrimidinyl-piperazine) and testing receptor affinity via radioligand assays .
Advanced: How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions: Standardize protocols (e.g., pH, incubation time) and use reference compounds (e.g., ketoconazole for antifungal assays) .
- Structural impurities: Validate purity via HPLC (>95%) and confirm stereochemistry using chiral chromatography or NOESY NMR .
- Species-specific activity: Test across multiple microbial strains or cell lines (e.g., Gram-negative vs. Gram-positive bacteria) .
Advanced: What computational approaches predict the compound’s binding modes?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial nitroreductases or 5-HT₂ₐ receptors). Focus on the nitro group’s electrostatic potential and piperidine’s conformational flexibility .
- DFT calculations: Analyze electron density maps to identify reactive sites (e.g., nitro group’s LUMO for nucleophilic attack) .
- MD simulations: Simulate ligand-receptor dynamics (50 ns trajectories) to assess binding stability .
Advanced: What strategies optimize synthetic yield for scale-up?
Methodological Answer:
- Catalyst screening: Test Pd/C or Ni catalysts for coupling steps to reduce reaction time (e.g., from 24h to 6h) .
- Solvent optimization: Replace ethanol with DMF for higher solubility of intermediates, improving yield from 45% to 72% .
- Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., nitro group introduction) to enhance safety and reproducibility .
Advanced: What is the role of the nitro group in biological activity?
Methodological Answer:
The nitro group:
- Acts as a prodrug , undergoing enzymatic reduction to generate reactive species (e.g., nitro radicals) that disrupt DNA/RNA synthesis in anaerobic microbes .
- Toxicity concern: Nitroimidazoles may exhibit mutagenicity in mammalian cells. Mitigate via structural modifications (e.g., adding electron-withdrawing groups to reduce redox potential) .
Advanced: How to analyze metabolic stability in vitro?
Methodological Answer:
- Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .
Advanced: What cross-disciplinary applications exist beyond pharmacology?
Methodological Answer:
- Material science: The nitroimidazo-thiazole core’s π-conjugated system enables use in organic semiconductors. Test charge-carrier mobility via cyclic voltammetry .
- Catalysis: Piperidine derivatives serve as ligands in asymmetric catalysis. Screen in Suzuki-Miyaura couplings to evaluate Pd-complex efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
